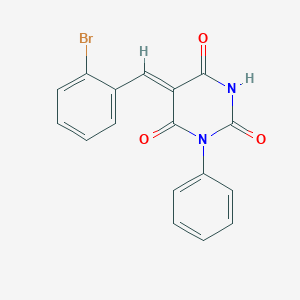
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBPPT, is a chemical compound with potential applications in scientific research. This molecule has been synthesized using various methods and has shown promising results in several areas of research. In
Mécanisme D'action
The mechanism of action of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies suggest that it may act as an inhibitor of certain enzymes or pathways involved in cancer cell growth or neurodegeneration. It may also act by inducing oxidative stress or DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and antimicrobial activity. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential as a novel compound for scientific research. Its diverse range of applications makes it a promising candidate for further investigation. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Orientations Futures
For 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione research include further investigation of its mechanism of action, toxicity, and potential side effects. Additionally, studies could explore its potential as a therapeutic agent for cancer or neurodegenerative diseases. Further research could also investigate its potential as an antimicrobial agent or its use in other areas of scientific research.
Conclusion:
In conclusion, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with potential applications in several areas of scientific research. Its diverse range of applications, including cancer treatment, neuroprotection, and antimicrobial activity, make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action, toxicity, and potential side effects. Overall, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to make significant contributions to scientific research in the future.
Méthodes De Synthèse
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using several methods, including the reaction of 2-bromobenzaldehyde and barbituric acid in the presence of a base, or the reaction of 2-bromobenzaldehyde and malononitrile in the presence of a base. These methods have been optimized to produce high yields of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with high purity.
Applications De Recherche Scientifique
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential in several areas of scientific research, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown neuroprotective effects in animal models of neurodegenerative diseases, and has also demonstrated antimicrobial activity against several bacterial strains.
Propriétés
IUPAC Name |
(5Z)-5-[(2-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-14-9-5-4-6-11(14)10-13-15(21)19-17(23)20(16(13)22)12-7-2-1-3-8-12/h1-10H,(H,19,21,23)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBUPUIATJXYRC-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Br)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)

![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)
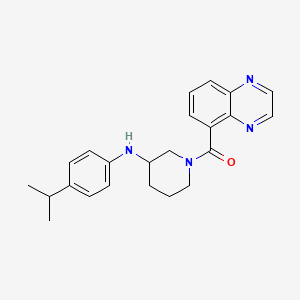
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5159349.png)
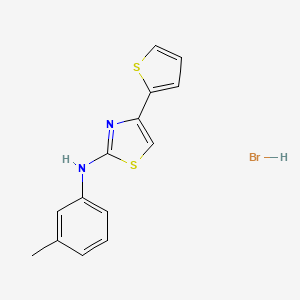
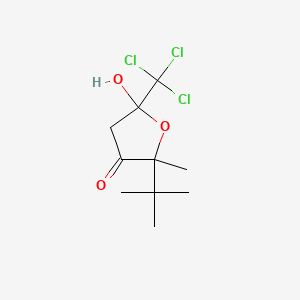
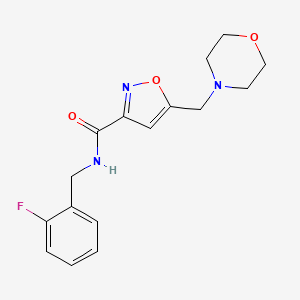
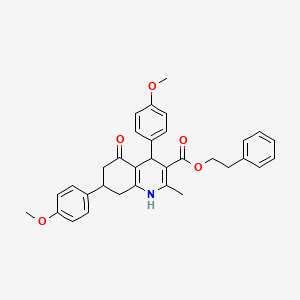
![5H-dibenzo[d,f][1,3]diazepine hydrochloride](/img/structure/B5159401.png)